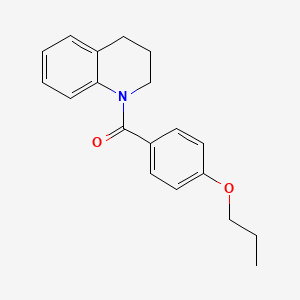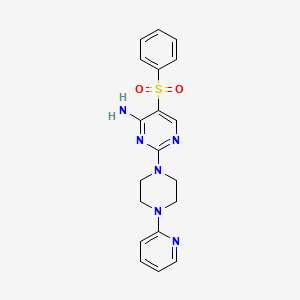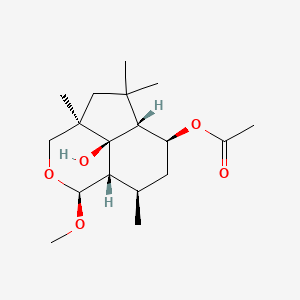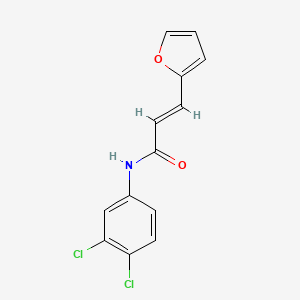![molecular formula C17H18N2O2 B2545374 8-メトキシ-4-ピリジン-4-イル-2,3,3a,4,5,9b-ヘキサヒドロ-フロ[3,2-c]キノリン CAS No. 1005054-56-7](/img/structure/B2545374.png)
8-メトキシ-4-ピリジン-4-イル-2,3,3a,4,5,9b-ヘキサヒドロ-フロ[3,2-c]キノリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 8-Methoxy-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, derivatives of furo[2,3-f]quinoline were synthesized by the reaction of enamines with 2-methoxycarbonyl-4-oxo-5,8-quinolinequinone, as described in one of the studies . Another study reported the one-step formation of furo[3,2-c]quinolin-4(5H)-ones, which are structurally related to the compound , through a [2+3] photoaddition of methoxy-substituted 4-hydroxyquinolin-2-one with alkenes .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be further modified with various substituents. The study on the crystal structures of related quinoline compounds provides insights into the conformation and planarity of the molecule, which can influence its biological activity . The spectroscopic characterization, including FT-IR, NMR, and UV-vis, along with DFT studies, offers a detailed understanding of the molecular structure and stability of these compounds .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including photoaddition, as seen in the study where methoxy-substituted 4-hydroxyquinolin-2-one reacted with alkenes . The presence of methoxy groups can influence the reactivity of the molecule, as demonstrated by the effect of methyl substitution on the photoaddition of psoralens with nucleic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The spectroscopic and computational studies provide valuable information on these properties. For example, the Gauge-Invariant Atomic Orbital approach used in one study helps to calculate the proton and carbon chemical shifts, which are indicative of the compound's electronic environment . The natural bond orbital analysis reveals the stability of the molecule, which arises from hyperconjugative interactions and charge delocalization .
科学的研究の応用
- 研究者らは、この化合物の抗癌の可能性を探求してきました。 癌細胞の増殖に関与する特定の酵素または経路を阻害する能力は、薬物開発のための有望な候補となっています .
- アルツハイマー病やパーキンソン病などの神経変性疾患における役割に関する調査が進行中です。 研究者らは、神経機能への影響を理解し、治療的応用を探求することを目指しています .
- 研究者らは、炎症性経路、サイトカイン産生、免疫応答への影響を調べてきました。 抗炎症薬の開発のための貴重なリード化合物となり得ます .
- 調査では、抗菌活性、抗真菌活性、抗ウイルス活性が調べられました。 薬剤耐性病原体と戦うために役立つ可能性があります .
- 研究者らは、心臓機能、血管、脂質代謝への影響を調べてきました。 臨床試験で、潜在的な心血管系への利点を検証する必要があります .
抗癌作用
神経保護と神経変性疾患
抗炎症活性
抗菌性
心血管系への応用
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
8-methoxy-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-20-12-2-3-15-14(10-12)17-13(6-9-21-17)16(19-15)11-4-7-18-8-5-11/h2-5,7-8,10,13,16-17,19H,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWDXPQBNGQAAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(C3C2OCC3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methylbenzenesulfonamide](/img/structure/B2545291.png)

![7-[(4R)-N5-[[(3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)amino]thioxomethyl]-4-hydroxy-4-methyl-L-ornithine]phalloidin](/img/no-structure.png)


![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2545302.png)


![5-Bromo-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2545307.png)


![3-(4-ethoxyphenyl)-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2545310.png)

